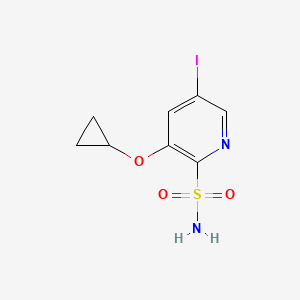
3-Cyclopropoxy-5-iodopyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-iodopyridine-2-sulfonamide is a chemical compound with the molecular formula C8H9IN2O3S and a molecular weight of 340.14 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a sulfonamide group attached to a pyridine ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Cyclopropoxy-5-iodopyridine-2-sulfonamide involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclopropoxy and iodine groups. The sulfonamide group is then added to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis typically involves standard organic chemistry techniques, including nucleophilic substitution and sulfonation reactions.
Chemical Reactions Analysis
3-Cyclopropoxy-5-iodopyridine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Sulfonation: The sulfonamide group can participate in further sulfonation reactions to form more complex sulfonamide derivatives
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-Cyclopropoxy-5-iodopyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-iodopyridine-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonamide group is known to inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. This mechanism is similar to that of other sulfonamide antibiotics .
Comparison with Similar Compounds
3-Cyclopropoxy-5-iodopyridine-2-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim for treating bacterial infections.
The uniqueness of this compound lies in its specific structure, which includes a cyclopropoxy group and an iodine atom, making it distinct from other sulfonamide compounds.
Properties
Molecular Formula |
C8H9IN2O3S |
|---|---|
Molecular Weight |
340.14 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-iodopyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9IN2O3S/c9-5-3-7(14-6-1-2-6)8(11-4-5)15(10,12)13/h3-4,6H,1-2H2,(H2,10,12,13) |
InChI Key |
GZAGYRAQUOVZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)I)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















